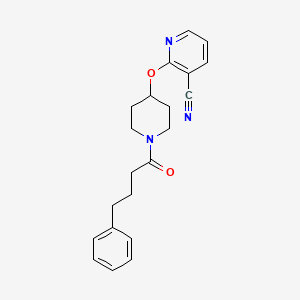

2-((1-(4-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((1-(4-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile, also known as PBPN, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. PBPN belongs to the class of nicotinic acetylcholine receptor (nAChR) agonists, which are known to have various physiological and biochemical effects on the human body.

Aplicaciones Científicas De Investigación

Novel Organic Synthesis Methods

Research has highlighted innovative methods for synthesizing various nicotinonitrile derivatives, showcasing the versatility of these compounds in organic chemistry. For instance, studies have developed one-step methods for forming tetrahydroquinolinone and nicotinonitrile derivatives through novel rearrangement reactions. These methods offer a simplified approach to generating structurally complex molecules, potentially useful in the synthesis of pharmacologically active compounds (Moustafa et al., 2011).

Antimicrobial Activities

A number of studies have synthesized N-substituted derivatives of nicotinonitrile, demonstrating moderate to significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents, highlighting the importance of nicotinonitrile derivatives in medicinal chemistry (Khalid et al., 2016).

Herbicidal Activity

Nicotinonitrile derivatives have been explored for their herbicidal activities, with some compounds showing promising results as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. These findings indicate the potential of such compounds in agricultural applications, particularly in the development of new herbicides (Fu et al., 2021).

Materials Science Applications

In the realm of materials science, nicotinonitrile derivatives incorporating pyrene and fluorene moieties have been synthesized, showing strong blue-green fluorescence emission. These properties make them candidates for various applications, including as environmentally sensitive fluorophores in materials science (Hussein et al., 2019).

Mecanismo De Acción

Target of Action

The primary target of 2-((1-(4-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile is the phosphodiesterase-4 (PDE4) . PDE4 is an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in various cellular processes .

Mode of Action

The compound binds to the catalytic domain of PDE4B2, where its boronic acid moiety chelates with the catalytic bimetal center and overlaps with the phosphate of cAMP during the hydrolysis process . This interaction extends into the adenine pocket, inhibiting the enzyme’s activity and leading to an increase in intracellular cAMP levels .

Biochemical Pathways

The increase in cAMP levels affects multiple biochemical pathways. It inhibits the release of various cytokines, including tumor necrosis factor-alpha (TNF-α), interleukins (IL-23, IL-17, IL-4, IL-5, IL-13, and IL-22), and interferon-gamma (IFN-γ) . These cytokines are associated with inflammatory responses and immune dysregulation in conditions such as psoriasis and atopic dermatitis .

Result of Action

The inhibition of cytokine release by this compound can lead to a reduction in inflammation and immune dysregulation, potentially providing therapeutic benefits in conditions like psoriasis and atopic dermatitis .

Propiedades

IUPAC Name |

2-[1-(4-phenylbutanoyl)piperidin-4-yl]oxypyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c22-16-18-9-5-13-23-21(18)26-19-11-14-24(15-12-19)20(25)10-4-8-17-6-2-1-3-7-17/h1-3,5-7,9,13,19H,4,8,10-12,14-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOCUGZVGATDMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)CCCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2355269.png)

![4-(3-Aminobenzo[d]furan-2-yl)-5,7-dimethylchromen-2-one](/img/structure/B2355270.png)

![N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide](/img/structure/B2355273.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-cyanobenzamide](/img/structure/B2355274.png)

![3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine](/img/structure/B2355279.png)

![1-(4-chlorophenyl)-3-[(Z)-1-[5-(cyanomethyl)thiophen-2-yl]ethylideneamino]urea](/img/structure/B2355280.png)

![(E)-2-(3-(2,4-dichlorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2355284.png)

![4-(dimethylamino)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2355289.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2355290.png)